![molecular formula C7H10FI B14423529 1-Fluoro-4-iodobicyclo[2.2.1]heptane CAS No. 84553-45-7](/img/structure/B14423529.png)
1-Fluoro-4-iodobicyclo[2.2.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-4-iodobicyclo[221]heptane is a bicyclic compound that features both fluorine and iodine atoms attached to a bicyclo[221]heptane framework
Vorbereitungsmethoden
The synthesis of 1-Fluoro-4-iodobicyclo[2.2.1]heptane can be achieved through a sequential Diels-Alder reaction followed by a rearrangement sequence. The Diels-Alder reaction involves the cycloaddition of a diene and a dienophile to form the bicyclic structure. The reaction conditions typically involve the use of a chiral Lewis acid catalyst to promote the reaction and achieve high enantioselectivity . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1-Fluoro-4-iodobicyclo[2.2.1]heptane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Reagents and Conditions: Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents.
Wissenschaftliche Forschungsanwendungen
1-Fluoro-4-iodobicyclo[2.2.1]heptane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving fluorine-18 radiolabeling for positron emission tomography (PET) imaging.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Fluoro-4-iodobicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The fluorine and iodine atoms can participate in various interactions, including hydrogen bonding and halogen bonding, which can influence the compound’s reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
1-Fluoro-4-iodobicyclo[2.2.1]heptane can be compared with other similar compounds, such as:
- 1-Fluoro-4-methylbicyclo[2.2.1]heptane
- 1-Fluoro-4-methylbicyclo[2.2.2]octane
- 1-Fluoro-3-methylbicyclo[1.1.1]pentane These compounds share a similar bicyclic framework but differ in the substituents attached to the ring. The presence of different substituents can significantly influence the chemical and physical properties of these compounds, highlighting the uniqueness of this compound .
Eigenschaften
CAS-Nummer |
84553-45-7 |
|---|---|
Molekularformel |
C7H10FI |
Molekulargewicht |
240.06 g/mol |
IUPAC-Name |
1-fluoro-4-iodobicyclo[2.2.1]heptane |
InChI |
InChI=1S/C7H10FI/c8-6-1-3-7(9,5-6)4-2-6/h1-5H2 |
InChI-Schlüssel |
DZIDVPKTKWHWOQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC1(C2)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


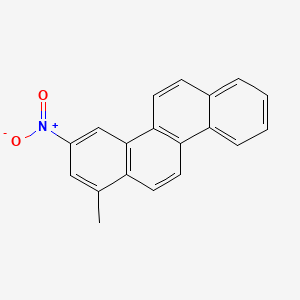
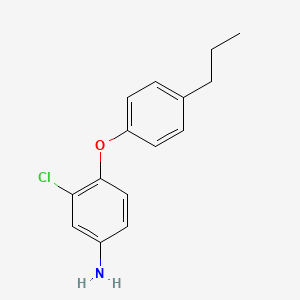

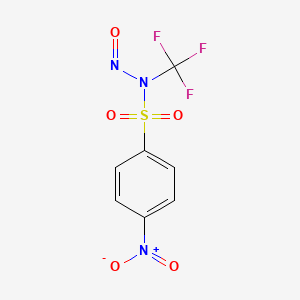
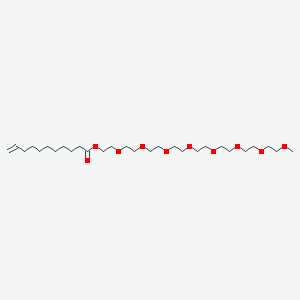
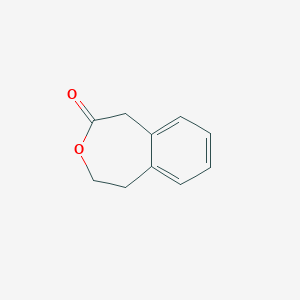
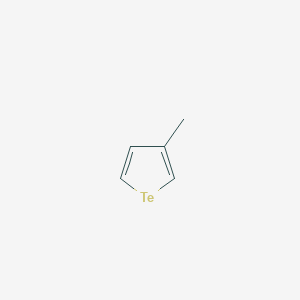
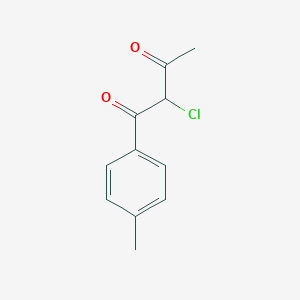
![2-Oxa-1,5-diazaspiro[5.5]undecan-4-one](/img/structure/B14423518.png)
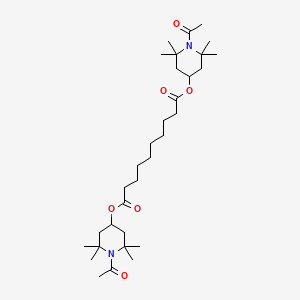
![(5R)-2-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.5]dec-3-ene](/img/structure/B14423527.png)
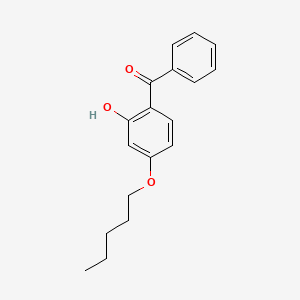
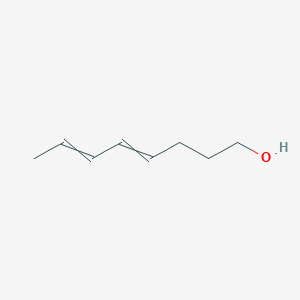
![1-Chloro-3-[ethoxy(phenyl)methoxy]benzene](/img/structure/B14423544.png)
